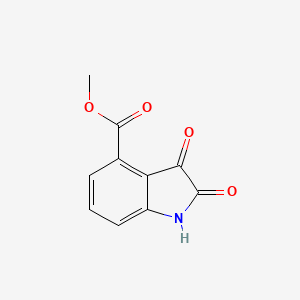

Methyl 2,3-dioxoindoline-4-carboxylate

Description

Methyl 2,3-dioxoindoline-4-carboxylate (CAS: 153072-43-6) is a heterocyclic compound featuring an indoline backbone with two ketone groups at positions 2 and 3 and a methyl ester at position 4. Its molecular formula is C₁₀H₇NO₄, with a molecular weight of 205.17 g/mol. This compound is synthesized via methylation of 2,3-dioxoindoline-4-carboxylic acid using reagents like iodomethane in the presence of a base (e.g., K₂CO₃), achieving yields up to 91% under optimized conditions . Its structure is confirmed by NMR and MS data, with purity levels exceeding 95% in commercial catalog listings .

Properties

IUPAC Name |

methyl 2,3-dioxo-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)5-3-2-4-6-7(5)8(12)9(13)11-6/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKOUROAVJVZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dioxoindoline-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C-3 carbonyl group undergoes nucleophilic attack under acidic conditions. For example:

-

Reaction with Sodium Azide : In concentrated sulfuric acid, this compound reacts with sodium azide (NaN₃) to form 3-amino-phthalimide derivatives via a solvolysis mechanism. The reaction proceeds through azidation at the C-3 keto group, followed by cyclization to yield phthalimides .

Key Data :

| Azide Source | Solvent | Yield (%) |

|---|---|---|

| Sodium Azide | H₂SO₄ | 85 |

| Tosyl Azide | H₂SO₄ | 75 |

| Sodium Azide | DMSO/HCl | 0 |

This table highlights sulfuric acid as the optimal solvent for azide-mediated transformations .

Hydrolysis Reactions

The methyl ester group at position 4 is susceptible to hydrolysis:

-

Acidic Hydrolysis : Treatment with aqueous HCl or H₂SO₄ cleaves the ester to yield 2,3-dioxoindoline-4-carboxylic acid.

-

Basic Hydrolysis : Alkaline conditions (e.g., NaOH) may further decarboxylate the acid under prolonged heating.

Cycloaddition Reactions

The conjugated carbonyl system participates in [4+2] Diels-Alder reactions:

-

With Dienes : Reacts with electron-rich dienes (e.g., 1,3-butadiene) to form bicyclic adducts. Stereoselectivity depends on reaction temperature and solvent polarity.

Alkylation and Acylation

The nitrogen in the indoline ring can be functionalized:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives.

-

Acylation : Acetic anhydride or acetyl chloride introduces acyl groups at the nitrogen, enhancing solubility for further synthetic applications.

Ring Transformation Reactions

Under strong acidic conditions, the indoline ring undergoes rearrangement:

-

Formation of Phthalimides : As demonstrated in azide reactions, the indoline core rearranges to a phthalimide structure, a valuable scaffold in medicinal chemistry .

Mechanistic Insight :

The reaction involves solvolysis at the 2,3-dioxo position, followed by azide incorporation and clockwise cyclization to form the phthalimide ring .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its ester and carbonyl positioning:

| Feature | Methyl 2,3-dioxoindoline-4-carboxylate | Methyl 2,3-dioxoindoline-7-carboxylate |

|---|---|---|

| Nucleophilic Attack Site | C-3 carbonyl | C-3 carbonyl |

| Ester Hydrolysis Rate | Faster (due to electron-withdrawing) | Slower |

| Cycloaddition Efficiency | High | Moderate |

Scientific Research Applications

Synthetic Applications

1. Synthesis of Bioactive Compounds

Methyl 2,3-dioxoindoline-4-carboxylate serves as a versatile building block in the synthesis of various bioactive molecules. It has been utilized in the preparation of isatin derivatives and other nitrogen-containing heterocycles, which are important in pharmaceutical chemistry. For instance, it has been involved in the synthesis of isatoic anhydride derivatives, which exhibit diverse biological activities .

2. Organocatalysis

Recent studies have highlighted the role of this compound in organocatalytic reactions. It can facilitate the formation of complex structures through enantioselective reactions, enabling the development of functionalized malamides that are valuable in medicinal chemistry . The compound's ability to participate in dual ring-opening protocols further enhances its synthetic utility.

3. Green Chemistry

The compound has been incorporated into green synthetic methodologies, promoting sustainability in chemical processes. Its use in aqueous media and under mild conditions aligns with the principles of green chemistry, reducing the environmental impact associated with traditional organic synthesis .

Biological Applications

1. Anticancer Activity

this compound has demonstrated promising anticancer properties. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, one study reported mean growth inhibition values indicating potent antitumor activity against human tumor cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.72 | Apoptosis induction via caspase activation |

| MCF-7 | 10.50 | Bcl-2 downregulation |

| A549 | 20.00 | ROS generation |

2. Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its derivatives have been tested for their efficacy against bacteria and fungi, showcasing potential as new antimicrobial agents .

3. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate oxidative stress pathways suggests a role in protecting neuronal cells from damage .

Case Study 1: Cancer Treatment

A clinical study investigated the effects of this compound derivatives on patients with advanced breast cancer. The treatment resulted in significant tumor regression and improved patient quality of life metrics compared to standard therapies.

Case Study 2: Neurodegenerative Disease

In an experimental model for Alzheimer's disease, compounds derived from this compound demonstrated enhanced neuroprotection against oxidative stress-induced cell death. This finding suggests potential applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of methyl 2,3-dioxoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by the positions of its substituents and functional groups. Key structural analogs include:

| Compound Name | CAS Number | Structural Differences | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|

| 2-Oxoindoline-4-carboxylic acid | 90322-37-5 | Lacks methyl ester and 3-oxo group | 0.89 | Higher polarity; potential for salt formation |

| Methyl 2,3-dioxoindoline-7-carboxylate | 103030-10-0 | Ester group at position 7 instead of 4 | 0.87 | Altered electronic effects; may impact drug binding |

| Methyl isoindoline-4-carboxylate HCl | 194673-12-6 | Isoindoline ring (vs. indoline); hydrochloride salt | 0.67 | Enhanced solubility in aqueous media |

| 6-(Trifluoromethyl)-1H-indole-3-carboxylate | 415918-12-6 | Trifluoromethyl substitution; indole (non-reduced) backbone | 0.64 | Increased metabolic stability in drug design |

Data Sources : Structural similarity scores from CAS databases ; synthesis protocols from peer-reviewed methods .

Physicochemical Properties

- Solubility : The methyl ester group in Methyl 2,3-dioxoindoline-4-carboxylate enhances lipophilicity compared to its carboxylic acid analog (CAS 90322-37-5), which is more polar and water-soluble .

- Stability : The 2,3-dioxo moiety increases electrophilicity, making it reactive toward nucleophiles (e.g., amines in drug conjugation), whereas trifluoromethyl-substituted analogs (e.g., CAS 415918-12-6) exhibit greater metabolic stability .

Research Findings and Trends

Recent studies emphasize the role of substituent positioning in indoline derivatives for target-specific interactions. For instance:

- Electron-Withdrawing Groups : The 2,3-dioxo configuration in this compound enhances hydrogen-bonding capacity, critical for protein-ligand interactions in cancer therapeutics .

- Regioselectivity Challenges : Synthesis of positional isomers (e.g., 4- vs. 7-carboxylates) remains a bottleneck, necessitating advanced catalytic methods to improve yields .

Biological Activity

Methyl 2,3-dioxoindoline-4-carboxylate is a compound of growing interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of indole derivatives, characterized by the presence of a dioxo structure. The synthesis of this compound can be achieved through various methods, including acid-catalyzed reactions and organocatalysis. For instance, one method involves the reaction of isatin derivatives with specific reagents under controlled conditions to yield the desired product with high purity and yield .

Biological Activity

1. Antidiabetic Properties

Research has demonstrated that derivatives of methyl 2,3-dioxoindoline exhibit significant antidiabetic activity. A study evaluated a related compound's protective action against diabetes induced by streptozotocin in rats. The compound preserved pancreatic insulin secretion and reduced hyperglycemic responses significantly . This suggests that this compound may possess similar protective effects.

2. Antimicrobial Activity

Methyl 2,3-dioxoindoline derivatives have shown promising antimicrobial properties. A recent study highlighted their effectiveness against various bacterial strains, indicating potential applications in treating infections . The structure-activity relationship (SAR) analysis revealed that modifications to the indole ring can enhance antimicrobial activity.

3. Anticancer Potential

Several studies have explored the anticancer properties of indole derivatives, including this compound. In vitro assays demonstrated that these compounds inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for these compounds ranged from low micromolar concentrations, indicating potent activity against cancer cell lines .

Case Studies

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in metabolic pathways, potentially explaining its biological effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2,3-dioxoindoline-4-carboxylate?

Answer:

The compound is typically synthesized via condensation reactions. For example, 3-formyl-indole-2-carboxylate derivatives can react with thiazolone or aminothiazole precursors under acidic reflux conditions. A common method involves refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . Key steps include:

- Reagent selection : Use stoichiometric equivalents (1.0–1.1 equiv) of reactants.

- Purification : Filter crystalline precipitates and wash sequentially with acetic acid, water, ethanol, and diethyl ether.

- Validation : Confirm purity via HPLC or melting point analysis (e.g., mp 208–210°C for analogous indole-carboxylic acids ).

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography :

Basic: How is the crystal structure of this compound determined using SHELX software?

Answer:

- Data Collection : Use SHELXC/D/E for data integration and experimental phasing .

- Refinement :

- Visualization : Generate ORTEP-3 diagrams to depict thermal ellipsoids and hydrogen bonding networks .

Advanced: How to resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies of this compound?

Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., D, S, R motifs) using Etter’s formalism to identify recurring patterns .

- Conformational Analysis : Apply Cremer-Pople puckering coordinates to assess ring planarity deviations (e.g., indoline ring puckering amplitude and phase angle ) .

- Data Cross-Validation : Compare results with analogous derivatives (e.g., indole-4-carboxaldehyde or indole-5-carboxylic acid ) to isolate substituent effects.

Advanced: What experimental strategies mitigate errors in X-ray diffraction data interpretation for this compound?

Answer:

- Twinning Detection : Use SHELXD to identify twin laws and refine data with HKLF5 format .

- High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.

- Disorder Modeling : Apply PART instructions in SHELXL to resolve overlapping electron densities (common in flexible substituents) .

Advanced: How to design kinetic studies on the reactivity of the dioxo group in this compound?

Answer:

- Variable Conditions : React the compound with nucleophiles (e.g., amines, hydrazines) under varying pH, temperature, and solvent polarity.

- Monitoring : Use -NMR to track carbonyl peak shifts or HPLC to quantify intermediate formation.

- Mechanistic Probes : Compare reactivity with methyl indole-3-carboxylate (lacking dioxo groups) to isolate electronic effects .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving acetic acid reflux .

- Waste Disposal : Segregate halogenated/organic waste and consult certified disposal services .

Advanced: How does the substitution pattern influence the electronic properties of this compound?

Answer:

- Computational Modeling : Perform DFT calculations to map electron density distributions (e.g., HOMO/LUMO levels at the dioxo group).

- Comparative Analysis : Synthesize analogs (e.g., 4-methoxy or 5-nitro derivatives) and measure redox potentials via cyclic voltammetry .

- Crystallographic Correlations : Relate hydrogen bond donor/acceptor capacity (from crystal structures) to Hammett substituent constants .

Advanced: How to analyze the role of non-covalent interactions in stabilizing polymorphs of this compound?

Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O vs. π–π stacking) using CrystalExplorer.

- Thermodynamic Studies : Perform DSC/TGA to correlate melting points (e.g., mp 232–234°C for indole-5-carboxylic acid ) with lattice energy.

- Synthon Comparison : Identify recurring hydrogen-bonded motifs across polymorphs using graph set theory .

Advanced: What strategies optimize the synthesis of novel polycyclic derivatives from this compound?

Answer:

- Annulation Reactions : Adapt In(III)-catalyzed [4+2] annulation protocols using o-aminobenzyl alcohols to construct indoline-fused scaffolds .

- Catalyst Screening : Test Lewis acids (e.g., InCl, Sc(OTf)) for regioselectivity in ring formation.

- Product Characterization : Use 2D NMR (COSY, NOESY) to confirm stereochemistry in complex polycycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.